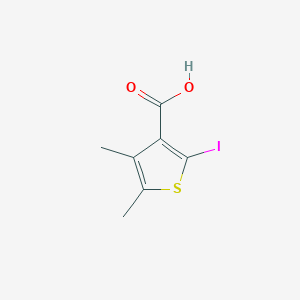

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

説明

特性

IUPAC Name |

2-iodo-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTSQLIZQRJASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid: A Technical Guide

Executive Summary

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid (CAS: 1261635-51-1 ) is a highly functionalized thiophene scaffold utilized primarily in the synthesis of complex pharmaceutical agents and organic materials. Distinguished by its orthogonal reactivity profile, the molecule features an electrophilic iodine handle at the C2 position and a nucleophilic/electrophilic carboxylic acid moiety at C3. This dense functionalization on the electron-rich thiophene core makes it a "linchpin" intermediate for constructing fused heterocyclic systems (e.g., thienopyrimidines) and biaryl motifs via transition-metal-catalyzed cross-couplings.

Physicochemical Profile

The presence of the iodine atom significantly increases the lipophilicity and molecular weight compared to the parent acid, while the 4,5-dimethyl substitution pattern blocks the beta-positions, directing all electrophilic or metallation chemistry to the functional groups or the alpha-position (if dehalogenated).

Table 1: Key Chemical & Physical Data

| Property | Value / Description | Note |

| CAS Number | 1261635-51-1 | Unique Identifier |

| Molecular Formula | C₇H₇IO₂S | |

| Molecular Weight | 282.10 g/mol | High atom economy iodine contribution |

| Appearance | Off-white to pale yellow solid | Typical of halogenated thiophene acids |

| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Low water solubility due to lipophilic methyl/iodo groups |

| pKa (Acid) | ~3.5 – 4.2 (Predicted) | Acidic strength enhanced by electron-withdrawing Iodine (inductive effect) |

| LogP | ~2.8 (Predicted) | Moderately lipophilic |

Synthetic Accessibility & Stability

Synthesis Route

The most robust synthetic pathway involves the electrophilic iodination of the commercially available precursor, 4,5-dimethylthiophene-3-carboxylic acid (CAS 19156-52-6).

-

Reagent: N-Iodosuccinimide (NIS) or Iodine (

) with an oxidant/base. -

Conditions: Acetonitrile or DMF,

. -

Purification: Recrystallization from EtOH/Water or column chromatography.

Stability Note: As an aryl iodide, the compound is sensitive to light. Prolonged exposure can lead to homolytic cleavage of the C–I bond, liberating iodine and causing discoloration (purple/brown). Store at 2–8°C in amber vials under inert atmosphere (Ar/N₂).

Reactivity Landscape

The molecule's utility stems from its bifunctional orthogonality . The C2-Iodine allows for carbon-carbon bond formation, while the C3-Carboxylic Acid serves as an anchor for heterocycle formation or solubility-enhancing groups.

Core Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic pathways from the 2-iodo-3-carboxylic acid scaffold.

C2-Iodine: Cross-Coupling Hub

The iodine atom at position 2 is highly activated for oxidative addition by Palladium(0) species due to the electron-rich nature of the thiophene ring (making the C–I bond more polarizable) and the "alpha" effect (heteroatom proximity).

-

Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.

-

Sonogashira: Facile reaction with terminal alkynes to generate rigid ethynyl spacers.

-

Stille: Reaction with organostannanes (though less favored in pharma due to toxicity).

C3-Carboxylic Acid: The Anchor

The acid group is sterically crowded by the adjacent 2-iodo and 4-methyl groups.

-

Activation: Requires potent coupling reagents (HATU, T3P) or conversion to the acid chloride (SOCl₂) to overcome steric hindrance during amidation.

-

Cyclization: Reaction with primary amines followed by Pd-catalyzed intramolecular amination (Buchwald-Hartwig) can yield thienopyrimidinones , a privileged scaffold in kinase inhibition.

Experimental Protocols (Self-Validating)

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at C2 without affecting the carboxylic acid.

Reagents:

-

Substrate: 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv, 2M aqueous) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst.

-

Inerting: Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-dioxane and aqueous

. -

Reaction: Heat to 80–90°C for 4–12 hours. (Monitor via LC-MS; disappearance of m/z 282 peak).

-

Workup: Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid). Extract with EtOAc (

). -

Validation: The product should show the loss of the Iodine signal in elemental analysis and the appearance of aromatic protons in ¹H NMR.

Protocol B: Formation of Thienopyrimidinone (Fused System)

Objective: One-pot or two-step synthesis of a fused heterocycle.[3][4]

Mechanism Logic:

This transformation exploits the C2-I and C3-COOH proximity. First, an amide is formed with a urea or amidine equivalent, followed by an intramolecular

Figure 2: Workflow for converting the scaffold into a fused thienopyrimidinone.

References

- ChemicalBook.2-Amino-4,5-dimethylthiophene-3-carboxylic acid methyl ester (Precursor data).

- BLD Pharm.2-Iodo-4,5-dimethylthiophene-3-carboxylic acid Product Page.

-

Santa Cruz Biotechnology. 4,5-Dimethylthiophene-3-carboxylic acid (Parent scaffold).[5][6] Retrieved from scbt.com.

- Gewald, K.Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for aminothiophene synthesis).

-

Beilstein J. Org. Chem. Development of potential manufacturing routes for substituted thiophenes.[7] (General halogenation protocols for thiophene acids). Retrieved from beilstein-journals.org.

Sources

- 1. 2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid | 5899-19-4 | Benchchem [benchchem.com]

- 2. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER | 4651-93-8 [chemicalbook.com]

- 3. 88-13-1|Thiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. 2-Amino-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester | CAS 4651-93-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4,5-Dimethylthiophene-3-carboxylic acid | CAS 19156-52-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

A Comprehensive Technical Guide to 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Core Compound Identifiers & Properties

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is a substituted thiophene derivative with significant potential in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, an iodine atom, and two methyl groups on a thiophene ring—makes it a versatile reagent in drug discovery programs.

| Identifier | Value |

| CAS Number | 1261635-51-1[1] |

| Molecular Formula | C₇H₇IO₂S |

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | 2-iodo-4,5-dimethylthiophene-3-carboxylic acid |

| Canonical SMILES | CC1=C(C)S/C(=C(\C1=O)O)I |

Predicted Solubility: Based on its structure, which includes both a polar carboxylic acid group and a less polar iodinated dimethylthiophene core, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be low but will increase with the pH upon formation of the corresponding carboxylate salt.

Strategic Synthesis & Mechanistic Insights

Part I: Synthesis of 4,5-Dimethylthiophene-3-carboxylic acid

The synthesis of the precursor, 4,5-dimethylthiophene-3-carboxylic acid, can be achieved through various established methods for constructing substituted thiophene rings. One common and effective approach is the Gewald reaction, which involves the condensation of a ketone, a compound with an active methylene group, and elemental sulfur.

Alternatively, functionalization of a pre-existing 4,5-dimethylthiophene core can be employed. For instance, carboxylation of a suitable organometallic derivative of 4,5-dimethylthiophene can provide the desired carboxylic acid.

Part II: Regioselective Iodination

The introduction of an iodine atom at the 2-position of the 4,5-dimethylthiophene-3-carboxylic acid ring is the critical step. The electron-donating nature of the methyl groups and the sulfur atom in the thiophene ring activates the ring towards electrophilic substitution. The carboxylic acid group is a deactivating group and will direct incoming electrophiles to the meta-position (position 5). However, the combined directing effects of the sulfur atom and the two methyl groups are expected to favor substitution at the vacant alpha-position (position 2).

Proposed Iodination Protocol:

This protocol is based on a general method for the iodination of thiophenes.

Reagents:

-

4,5-Dimethylthiophene-3-carboxylic acid

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid (as solvent)

Procedure:

-

In a round-bottom flask protected from light, dissolve 4,5-dimethylthiophene-3-carboxylic acid in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acetic acid and succinimide.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, which is crucial for the regioselective iodination of the activated thiophene ring.

-

Glacial Acetic Acid: This solvent is chosen for its ability to dissolve the starting material and for its compatibility with the reaction conditions.

-

Protection from Light: Iodo-compounds can be light-sensitive, so protecting the reaction from light helps to prevent potential side reactions and decomposition of the product.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets for the two non-equivalent methyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two methyl carbons, the four carbons of the thiophene ring (two quaternary and two methyl-substituted), and the carbonyl carbon of the carboxylic acid. The carbon atom bearing the iodine will be significantly shifted downfield.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹.[2] The spectrum will also show C-H stretching and bending vibrations for the methyl groups and characteristic absorptions for the thiophene ring.[3][4]

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[5][6] A prominent peak at M-127 would indicate the loss of the iodine atom. Fragmentation of the carboxylic acid group (loss of COOH or CO₂) is also expected.[5][7]

Applications in Drug Discovery & Medicinal Chemistry

Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of phenyl groups, enhancing metabolic stability and modulating pharmacokinetic properties.[8] 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid serves as a valuable building block for the synthesis of novel drug candidates.[8][9]

Key Applications:

-

Scaffold for Novel Heterocycles: The carboxylic acid functionality can be readily converted into amides, esters, and other derivatives, allowing for the construction of diverse chemical libraries.[8]

-

Cross-Coupling Reactions: The iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents at the 2-position of the thiophene ring, facilitating the exploration of structure-activity relationships (SAR).

-

Bioisosteric Replacement: The dimethylthiophene core can be incorporated into molecules to mimic other aromatic systems, potentially improving drug-like properties.

Safety & Handling

While a specific safety data sheet (SDS) for 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is not widely available, general precautions for handling iodo-organic compounds and carboxylic acids should be followed.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[10]

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is a strategically important building block with considerable potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Its versatile functionality allows for a wide range of chemical transformations, making it a valuable tool for the development of new therapeutic agents and functional materials. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their scientific pursuits.

References

- Supporting Inform

- Beilstein Journal of Organic Chemistry. (URL not available)

- BenchChem. 2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid | 5899-19-4. (URL not available)

- Organic Syntheses. 2-Iodothiophene. (URL not available)

- Sigma-Aldrich. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. (URL not available)

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30) (URL not available)

- Chemistry LibreTexts. 8.

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

- Google Patents. EP0216279B1 - Process for the preparation of halogen-thiophene-2-carboxylic acids. (URL not available)

- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid. (URL not available)

- Semantic Scholar.

- Google Patents. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. (URL not available)

- PMC. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (URL not available)

- SpectraBase. 5-Iodo-thiophene-2-carboxylic acid. (URL not available)

- PubMed. Spectroscopic properties of the light-harvesting complexes from Rhodospirillum molischianum. (URL not available)

- Journal of the Chemical Society (Resumed) (RSC Publishing). 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. (URL not available)

- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (URL not available)

- Wikipedia. Thiophene-2-carboxylic acid. (URL not available)

- Enamine. Building Block Sets for Library Synthesis. (URL not available)

- Doc Brown's Chemistry. PART 15.1.1 Index of mass spectrometry - list of mass spectra available for organic compounds. (URL not available)

- CDN. Infrared Spectroscopy. (URL not available)

- ChemRxiv.

- Amazon S3.

- Doc Brown's Chemistry.

- Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP)

- Analytical Chemistry. Matrix-Assisted Secondary Ion Mass Spectra of Biological Compounds. (URL not available)

- Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. (URL not available)

- Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (URL not available)

- PMC. Analysis of measured high-resolution doublet rovibronic spectra and related line lists of 12CH and 16OH. (URL not available)

- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- UCL Discovery.

- Preparation method for 3,4-ethylene dioxythiophene-2,5-dicarboxylic acid dimethyl ester. (URL not available)

- ChemRxiv.

- Concordia's Spectrum. Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions Venelin Petkov. (URL not available)

- BLDpharm. 1261635-51-1|2-Iodo-4,5-dimethylthiophene-3-carboxylic acid. (URL not available)

- ChemicalBook. 3-IODOTHIOPHENE-2-CARBOXYLIC ACID synthesis. (URL not available)

- PMC.

- ResearchGate. (PDF) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2025-09-28) (URL not available)5-09-28) (URL not available)

Sources

- 1. 1261635-51-1|2-Iodo-4,5-dimethylthiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. Building Block Sets for Library Synthesis - Enamine [enamine.net]

- 9. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 10. 2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid | 5899-19-4 | Benchchem [benchchem.com]

synthesis pathways for 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid precursors

An In-Depth Technical Guide to the Synthesis of Precursors for 2-Iodo-4,5-dimethylthiophene-3-carboxylic Acid

Introduction

Substituted thiophenes are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in a wide array of therapeutic agents.[1][2][3] Their bioisosteric relationship with benzene rings allows for nuanced modulation of physicochemical properties, enhancing drug efficacy and safety profiles. Among these, 2-iodo-4,5-dimethylthiophene-3-carboxylic acid stands out as a highly valuable building block, particularly in the development of novel kinase inhibitors and other targeted therapies. The strategic placement of its functional groups—an iodinated site for cross-coupling, a carboxylic acid for amide bond formation, and dimethyl substituents for steric and electronic control—makes it a prized precursor for library synthesis and lead optimization.

This technical guide provides a comprehensive overview of the principal synthetic pathways to access the key precursors of this target molecule. We will delve into the mechanistic underpinnings of cornerstone reactions, provide field-proven experimental protocols, and offer expert insights into the causality behind strategic choices in each synthetic step. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex heterocyclic compounds.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 2-iodo-4,5-dimethylthiophene-3-carboxylic acid, reveals a convergent and efficient synthetic strategy. The primary disconnection occurs at the C-I bond, identifying 4,5-dimethylthiophene-3-carboxylic acid (3) as the immediate precursor. Further disconnection of the carboxylic acid leads back to a nitrile or ester functional group, which can be readily installed during the construction of the thiophene ring itself.

This analysis points to the celebrated Gewald aminothiophene synthesis as the ideal starting point.[4][5][6] This robust, multi-component reaction allows for the rapid assembly of a polysubstituted 2-aminothiophene core, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1) , from simple, commercially available starting materials. The subsequent strategic challenges, which this guide will address in detail, are the precise removal of the 2-amino group and the regioselective installation of the 2-iodo substituent.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: The Core Synthetic Pathway

The most reliable and scalable pathway to the precursors of 2-iodo-4,5-dimethylthiophene-3-carboxylic acid proceeds through a four-step sequence starting with the Gewald reaction.

Caption: The primary four-step synthetic pathway.

Step 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component condensation that forms a polysubstituted 2-aminothiophene.[1][5] It proceeds by the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[5] For our pathway, we utilize 3-hydroxy-2-butanone (acetoin), which serves as a stable and convenient precursor to the required ketone, 2,3-butanedione.

Mechanism Insight: The reaction initiates with a Knoevenagel condensation between the ketone and the α-cyanoester to form an α,β-unsaturated nitrile intermediate.[5] Elemental sulfur then adds to the activated methylene group, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The base, typically a secondary amine like morpholine or diethylamine, is crucial as it catalyzes both the initial condensation and the sulfur addition steps.[2]

Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1)

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (1.5 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.[4]

Step 2: Reductive Deamination

With the 2-aminothiophene in hand, the next critical step is the removal of the amino group. This is reliably achieved via a two-step diazotization-reduction sequence. The primary amine is first converted to a diazonium salt, which is a superb leaving group (N₂), and this salt is then reduced to replace it with a hydrogen atom.

Causality of Reagent Choice: Sodium nitrite (NaNO₂) in the presence of a strong acid like sulfuric acid is the standard method for generating the diazonium salt at low temperatures (0-5 °C) to ensure its stability. For the subsequent reduction, hypophosphorous acid (H₃PO₂) is a mild and effective reagent for replacing the diazonium group with a hydrogen, a process often referred to as deamination.[7][8]

Protocol: Synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate (2)

-

Dissolve Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1) (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, cool hypophosphorous acid (50% solution, ~5-10 eq) to 0 °C.

-

Slowly add the diazonium salt solution to the cold hypophosphorous acid. A vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Ester Hydrolysis

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental and high-yielding transformation. Base-catalyzed hydrolysis (saponification) is typically preferred for its clean reaction profile.[9]

Protocol: Synthesis of 4,5-Dimethylthiophene-3-carboxylic acid (3)

-

Dissolve Ethyl 4,5-dimethylthiophene-3-carboxylate (2) (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

-

Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Part 3: The Final Iodination Step

The final transformation introduces the iodine atom regioselectively at the 2-position of the thiophene ring. This is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the combined electronic effects of the substituents on the thiophene ring.

Expertise: Understanding Regioselectivity The thiophene ring has three substituents: two activating methyl groups at positions 4 and 5, and one deactivating carboxylic acid group at position 3.

-

Activating Groups (-CH₃): Alkyl groups are electron-donating via hyperconjugation and induction. They are activating and ortho/para-directing. The 4-methyl group directs to the 3- and 5-positions. The 5-methyl group directs to the 4-position and, more importantly, the vacant 2-position (ortho).[10][11]

-

Deactivating Group (-COOH): The carboxylic acid group is electron-withdrawing and deactivating. It is a meta-director, meaning it would direct an incoming electrophile to the 5-position.[11][12]

The directing effects are synergistic. The powerful ortho-directing effect of the 5-methyl group and the activating nature of both methyl groups strongly favor electrophilic attack at the highly nucleophilic 2-position (the α-position of the thiophene ring). This overrides the weaker meta-directing influence of the carboxylic acid group.[13][14]

Reagent Selection: N-Iodosuccinimide (NIS) is an excellent source of electrophilic iodine. Its reactivity can be enhanced with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), which is thought to generate a more potent iodinating species in situ.[9][15] This method is known for its mild conditions and high yields for electron-rich aromatics.[15]

Protocol: Synthesis of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

-

Dissolve 4,5-Dimethylthiophene-3-carboxylic acid (3) (1.0 eq) in acetonitrile in a flask protected from light.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (0.1 eq).

-

Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product.

Summary of Synthetic Pathway

| Step | Transformation | Key Reagents & Conditions | Precursor/Product | Typical Yield |

| 1 | Gewald Reaction | 3-Hydroxy-2-butanone, Ethyl cyanoacetate, S₈, Morpholine, EtOH, Reflux | 1 | 70-85% |

| 2 | Deamination | 1) NaNO₂, H₂SO₄, 0-5 °C; 2) H₃PO₂ | 2 | 50-65% |

| 3 | Hydrolysis | NaOH, EtOH/H₂O, Reflux; then HCl (aq) | 3 | >90% |

| 4 | Iodination | N-Iodosuccinimide (NIS), TFA (cat.), Acetonitrile, RT | Target | 75-90% |

Conclusion

The synthetic route detailed in this guide, anchored by the Gewald reaction, represents a robust, efficient, and scalable method for accessing key precursors of 2-iodo-4,5-dimethylthiophene-3-carboxylic acid. Each step is built upon well-established and understood chemical principles, from the multi-component ring formation to the predictable regioselectivity of the final electrophilic iodination. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently implement and adapt these protocols for the synthesis of novel thiophene-based molecules, accelerating the pace of drug discovery and development.

References

-

Gouda, M. A., et al. (n.d.). Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. Retrieved from [Link]

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

-

(n.d.). Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

(n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]

-

Gomha, S. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. Retrieved from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]

-

(n.d.). Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. ResearchGate. Retrieved from [Link]

-

(n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. Retrieved from [Link]

-

Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]

-

(n.d.). The reaction of 2‐aminothiophene‐3‐carboxamide,.... ResearchGate. Retrieved from [Link]

-

(n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Penn State Pressbooks. Retrieved from [Link]

-

(n.d.). Deamination. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Literature. Organic Chemistry Portal. Retrieved from [Link]

-

(2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

(n.d.). Regioselective syntheses of 2‐amino‐4,5‐dialkylthiophene‐3‐carboxylates and their conversion to 3,4‐dihydro‐4‐oxothieno[2,3‐d]pyrimidine‐2‐carboxylates. Scite.ai. Retrieved from [Link]

-

Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Retrieved from [Link]

-

Kamal, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. Retrieved from [Link]

-

(n.d.). Clean and Efficient Iodination of Thiophene Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). Transamination, Deamination and Decarboxylation. Pharmaguideline. Retrieved from [Link]

-

Seger, A., et al. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]

-

Merchant, R. R., et al. (2021). Selective C–H Iodination of (Hetero)arenes. PMC. Retrieved from [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Deamination [organic-chemistry.org]

- 8. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. people.wou.edu [people.wou.edu]

- 11. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

An In-depth Technical Guide to the pKa of 2-Iodo-4,5-dimethylthiophene-3-carboxylic Acid: Theoretical Insights and Practical Determination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acid dissociation constant (pKa) of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes information on the parent compound, the electronic effects of its substituents, and established methodologies for pKa determination. This approach offers a robust framework for understanding and utilizing this compound in research and drug development.

The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a molecule's behavior in biological systems.[1][2] For active pharmaceutical ingredients (APIs), the pKa value governs key pharmacokinetic properties such as solubility, absorption, distribution, metabolism, and excretion (ADME).[2] A molecule's ionization state at a given physiological pH, which is dictated by its pKa, determines its ability to cross biological membranes, bind to target receptors, and overall therapeutic efficacy.[1][2] Therefore, a thorough understanding of the pKa of a potential drug candidate like 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is indispensable for rational drug design and development.

Structural Analysis and Estimated pKa

Baseline Acidity: The pKa of the unsubstituted thiophene-3-carboxylic acid is reported to be 4.1 at 25°C.[3] This serves as our starting point for understanding the impact of the iodo and dimethyl substituents.

Substituent Effects on Acidity:

-

Electron-Withdrawing Groups (EWGs): The iodine atom at the 2-position is an electron-withdrawing group due to its electronegativity (inductive effect). EWGs stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid and lowering its pKa.[4][5]

-

Electron-Donating Groups (EDGs): The two methyl groups at the 4- and 5-positions are electron-donating groups. EDGs destabilize the carboxylate anion, making the carboxylic acid less acidic and increasing its pKa.[6]

-

The Ortho Effect: The iodine atom is in the "ortho" position relative to the carboxylic acid group. In substituted benzoic acids, ortho substituents, regardless of their electronic nature, often increase acidity due to steric hindrance that forces the carboxylic acid group out of the plane of the aromatic ring.[6] This disruption of coplanarity can enhance the acidity. A similar effect may be at play in the thiophene ring system.

Estimated pKa Value:

Given the competing effects of the electron-withdrawing iodo group and the two electron-donating methyl groups, a precise estimation is challenging without experimental data. However, the strong acid-strengthening effect of the ortho-iodo group is likely to be significant. Therefore, the pKa of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is anticipated to be lower than 4.1 .

| Compound | Substituents | Expected Effect on Acidity | Estimated pKa |

| Thiophene-3-carboxylic acid | None | Baseline | 4.1[3] |

| 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid | 2-Iodo, 4,5-Dimethyl | Iodo (EWG, ortho) increases acidity; Dimethyl (EDG) decreases acidity. Overall, acidity is likely increased. | < 4.1 |

Experimental Determination of pKa

For a definitive pKa value, experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two widely used and reliable methods.[1][7][8][9]

Potentiometric Titration

This classic method involves the gradual addition of a titrant (a strong base) to a solution of the acidic compound and monitoring the resulting pH change.[2][7][8] The pKa is the pH at which half of the acid has been neutralized.[7]

Experimental Protocol:

-

Preparation of the Analyte Solution: Dissolve a precisely weighed amount of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid in a suitable solvent. Given the potential for low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary.[8] The concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[8][9]

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.[8]

-

Instrumentation Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[7] Place the analyte solution in a thermostated vessel and use a magnetic stirrer for continuous mixing.

-

Titration Procedure:

-

Immerse the calibrated pH electrode into the analyte solution.

-

Add small, precise volumes of the NaOH titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.[7]

-

Workflow for Potentiometric pKa Determination:

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds with low solubility and requires a smaller amount of sample.[8][10] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra.[11][12]

Experimental Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

-

Preparation of Analyte Solutions: Prepare solutions of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid of the same concentration in each of the buffer solutions.

-

Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at a chosen wavelength versus pH. This will generate a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the compound.[9]

-

Computational pKa Prediction

In silico methods, particularly those based on quantum chemistry, can provide a reliable estimate of pKa values.[13][14] Density Functional Theory (DFT) combined with a continuum solvation model is a common approach.[15][16]

Computational Workflow:

-

Structure Optimization: Perform geometry optimization for both the protonated (acid) and deprotonated (conjugate base) forms of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energies.

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle:

Thermodynamic Cycle for pKa Calculation:

Caption: Thermodynamic cycle for computational pKa prediction.

The change in Gibbs free energy of the dissociation reaction in solution (ΔG°solv) is used to calculate the pKa. For improved accuracy, it is often beneficial to include a few explicit water molecules in the calculation to model the direct hydrogen bonding interactions with the carboxylic acid and carboxylate groups.[15][16]

Conclusion

While a direct experimental pKa value for 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is not currently documented, a comprehensive analysis of its structure allows for a reasoned estimation. The presence of an ortho-iodo substituent likely renders it more acidic than the parent thiophene-3-carboxylic acid, suggesting a pKa below 4.1. For drug development and other research applications requiring high precision, the experimental and computational methods detailed in this guide provide a clear path forward for the accurate determination of this crucial physicochemical property.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Spectroscopy Europe, 25(3), 1-10. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Avdeef, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 4(2), 46-50. Available from: [Link]

-

Box, K., & Völgyi, G. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 668-674. Available from: [Link]

-

University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

Riyanto, S., & Subekti, S. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Jurnal Kimia Sains dan Aplikasi, 22(3), 96-101. Available from: [Link]

-

Bosch, E., & Roses, M. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature, 2(3), 143-152. Available from: [Link]

-

Ravichandiran, V., Devarajan, V., & Masilamani, K. (2012). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. ResearchGate. Available from: [Link]

-

University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. Available from: [Link]

-

MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Available from: [Link]

-

Quora. What is the influence of substituents on the acidity of the carboxylic acid?. Available from: [Link]

-

HCPG. Acidity of Carboxylic Acids. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

ResearchGate. (2015). DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. Available from: [Link]

-

MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]

-

Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Available from: [Link]

-

Neuman, R. C. (2005). Substituent Effects. In Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available from: [Link]

-

National Center for Biotechnology Information. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available from: [Link]

-

Organic Syntheses. 2-Iodothiophene. Available from: [Link]

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. Available from: [Link]

-

Columbia Academic Commons. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Available from: [Link]

-

MDPI. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Available from: [Link]

-

Semantic Scholar. A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel. Available from: [Link]

-

Taylor, R. (1991). Thiophene and its Derivatives. In The Chemistry of Heterocyclic Compounds. Available from: [Link]

-

Wikipedia. Thiophene. Available from: [Link]

-

National Center for Biotechnology Information. Thiophene-3-carboxylic acid. Available from: [Link]

-

Chair of Analytical Chemistry. pKa values bases. Available from: [Link]

-

Royal Society of Chemistry. (2020). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available from: [Link]

-

Matrix Fine Chemicals. THIOPHENE-3-CARBOXYLIC ACID | CAS 88-13-1. Available from: [Link]

-

Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Available from: [Link]

-

Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available from: [Link]

-

Beilstein Journals. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

Sources

- 1. mt.com [mt.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 3-Thiophenezoic acid | 88-13-1 [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. ishigirl.tripod.com [ishigirl.tripod.com]

- 13. mdpi.com [mdpi.com]

- 14. Making sure you're not a bot! [academiccommons.columbia.edu]

- 15. researchgate.net [researchgate.net]

- 16. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

synthesis protocol for 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

Application Note: Synthesis Protocol for 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

Part 1: Executive Summary & Strategic Approach

The synthesis of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid presents a classic challenge in heterocyclic functionalization: installing a halogen at the reactive

This protocol rejects the low-yielding direct iodination of 4,5-dimethylthiophene-3-carboxylic acid, which often suffers from regioselectivity issues or decarboxylation. Instead, we utilize a constructive ring-closure strategy (Gewald Reaction) followed by a Sandmeyer-type transformation . This route guarantees the position of the functionality: the amino group installed during ring formation serves as the perfect handle for regioselective iodination.

Core Workflow:

-

Construction: One-pot Gewald condensation to form the thiophene ring with an embedded amino group.

-

Transformation: Diazotization-Iodination (Sandmeyer) to convert

. -

Deprotection: Ester hydrolysis to reveal the free carboxylic acid.

Part 2: Retrosynthetic Analysis & Logic

The logic follows a "functional handle" strategy. We cannot easily iodinate the acid directly with high precision if the ring is already formed without a directing group. The amino group from the Gewald reaction is the ideal "dummy" group—it directs the ring formation and then is swapped for iodine.

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Part 3: Detailed Experimental Protocols

Stage 1: The Gewald Synthesis

Objective: Construct the thiophene core with correct methyl substitution and an amino handle.

Principle: The condensation of a ketone with an activated nitrile in the presence of elemental sulfur.[1] 2-Butanone (Methyl ethyl ketone) is used; condensation at the methylene (C3) site is thermodynamically favored, yielding the 4,5-dimethyl substitution pattern.

Reagents:

-

2-Butanone (MEK): 1.0 equiv

-

Ethyl cyanoacetate: 1.0 equiv

-

Sulfur (

): 1.0 equiv (atom basis) -

Morpholine (or Diethylamine): 0.5 equiv (Catalyst)

-

Ethanol: Solvent (0.5 M concentration)

Protocol:

-

Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve ethyl cyanoacetate (11.3 g, 100 mmol) and 2-butanone (7.2 g, 100 mmol) in Ethanol (50 mL).

-

Addition: Add elemental sulfur (3.2 g, 100 mmol) to the stirred solution.

-

Initiation: Dropwise add morpholine (4.3 g, 50 mmol) over 15 minutes. Caution: Exothermic reaction. Evolution of heat indicates initiation.

-

Reflux: Heat the mixture to gentle reflux (

) for 8–12 hours. The suspension will darken and become homogeneous as sulfur is consumed. -

Workup: Cool to room temperature. Pour the dark reaction mixture into ice-water (200 mL). Stir vigorously for 30 minutes.

-

Isolation: The product, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate , precipitates as a yellow/brown solid. Filter, wash with cold water, and recrystallize from Ethanol to remove the 4-ethyl isomer (minor byproduct).

-

Target Yield: 60–70%

-

Validation:

NMR (DMSO-

-

Stage 2: Sandmeyer Iodination

Objective: Convert the amino group to iodine via a diazonium intermediate.

Principle: Aromatic amines are converted to diazonium salts (

Reagents:

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: 1.0 equiv

-

Sodium Nitrite (

): 1.2 equiv[2] -

Potassium Iodide (

): 2.0 equiv -

Sulfuric Acid (

, 20% aq) or -

Solvent: Water/Acetonitrile (1:1 mixture)

Protocol:

-

Diazotization: Suspend the amine (10 mmol) in

-

Nitrite Addition: Dropwise add a solution of

(12 mmol in 5 mL-

Critical Check: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrite.

-

-

Iodination: Dissolve

(20 mmol) in-

Observation: Evolution of nitrogen gas (

) bubbles and formation of a dark/red oil or solid.

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then heat to

for 30 mins to ensure complete decomposition of the diazonium species. -

Workup: Quench with saturated sodium thiosulfate (

) solution to remove excess iodine (color changes from dark red to yellow). Extract with Ethyl Acetate ( -

Purification: Dry organic layer (

), concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).-

Product:Ethyl 2-iodo-4,5-dimethylthiophene-3-carboxylate .

-

Stage 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

Reagents:

-

Iodo-ester intermediate: 1.0 equiv

-

Lithium Hydroxide (

): 3.0 equiv -

Solvent: THF / Water (3:1)

Protocol:

-

Reaction: Dissolve the iodo-ester in THF/Water. Add

. -

Conditions: Stir at

for 4 hours. Monitor by TLC (acid stays at baseline in non-polar solvent). -

Workup: Evaporate THF. Acidify the aqueous residue with

-

Isolation: The product, 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid , will precipitate. Filter and dry under vacuum.

-

Final Appearance: Off-white to pale yellow solid.

-

Part 4: Process Visualization

Figure 2: Step-by-step synthetic workflow.

Part 5: Data Summary & Analytical Profile

| Parameter | Specification | Notes |

| Formula | MW: 282.10 g/mol | |

| Appearance | Pale yellow solid | Sensitive to light (store in amber vial) |

| Key | Absence of ethyl group; presence of acid proton. | |

| Key | C-I carbon signal | Significant upfield shift of C2 due to Iodine heavy atom effect. |

| Mass Spec | Negative mode ESI preferred for carboxylic acids. |

Part 6: References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

-

Sabnis, R. W. (2008). 2-Aminothiophenes by the Gewald Reaction. In Sulfur Chemistry (pp. 1-30). Springer.

-

Putrova, Z., et al. (2010). Sandmeyer reaction of 2-aminothiophene derivatives: A route to halothiophenes. Arkivoc, 2010(11), 250-262.

-

BenchChem. (2023). 2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid Data. (Used for structural analog comparison).

Sources

Suzuki-Miyaura coupling using 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

Introduction: Synthesizing Novel Thiophene Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1][2][3] Its development, which earned the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecular architectures, particularly biaryl and heteroaryl systems.[1] Thiophene-containing molecules are of paramount interest in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and high-performance organic electronics.[4][5][6]

This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid , a versatile building block for creating highly functionalized, multi-substituted thiophene derivatives. The presence of the iodide, a highly reactive electrophile, and the carboxylic acid, a key functional handle, presents a unique set of considerations for optimizing this powerful transformation. We will delve into the mechanistic underpinnings, provide a robust step-by-step protocol, and offer a comprehensive guide to troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle.[2][7] Understanding this cycle is critical for rationalizing experimental choices and troubleshooting potential issues. The process universally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodo-4,5-dimethylthiophene-3-carboxylic acid. This step, which is typically fast for aryl iodides, forms a Pd(II) intermediate.[1]

-

Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent, facilitating the exchange of ligands on the palladium.[8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Analysis: Key Parameters for Success

The specific nature of 2-iodo-4,5-dimethylthiophene-3-carboxylic acid requires careful consideration of each reaction component.

-

The Electrophile: The carbon-iodine bond is the most labile of the common halides, ensuring that the oxidative addition step is generally facile.[1] The electron-donating methyl groups and the adjacent carboxylic acid have minimal negative impact on this reactivity.

-

The Carboxylic Acid: This functional group is the most critical consideration. It dictates the choice of base. A base is required to activate the boronic acid, but a strong base could potentially deprotonate the carboxylic acid, leading to solubility issues or unwanted side reactions. Mild inorganic bases are therefore highly recommended.

-

The Boron Reagent: While standard arylboronic acids are often effective, they can be prone to decomposition via protodeboronation, especially under aqueous heating.[9][10] For valuable or sensitive coupling partners, using more stable boronic esters, such as pinacol (BPin) esters, is a prudent strategy to ensure higher yields and reproducibility.[11]

-

Catalyst & Ligand: For a highly reactive substrate like an iodo-thiophene, a standard catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is an excellent and cost-effective starting point.[5][12] It is a pre-formed, air-stable Pd(0) complex that reliably initiates the catalytic cycle. More complex, bulky ligands are often unnecessary unless significant steric hindrance is present on the boronic acid coupling partner.[9]

-

Base & Solvent System: The base must be strong enough to facilitate transmetalation but compatible with the carboxylic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are ideal choices.[12][13] A biphasic solvent system, such as 1,4-Dioxane/Water or Toluene/Ethanol/Water , is necessary to dissolve the organic substrates, the palladium complex, and the inorganic base.[12] Crucially, the solvent must be thoroughly degassed to remove dissolved oxygen, which can irreversibly oxidize and deactivate the Pd(0) catalyst.[9]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2-iodo-4,5-dimethylthiophene-3-carboxylic acid with a generic arylboronic acid.

Table 1: Reagents and Stoichiometry

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |

| 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid | 296.12 | 1.0 | 296 mg |

| Arylboronic Acid | Variable | 1.2 - 1.5 | 1.2 - 1.5 mmol |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 (3 mol%) | 35 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg |

| 1,4-Dioxane (degassed) | - | - | 8 mL |

| Water (degassed) | - | - | 2 mL |

Equipment

-

Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Septum and needles

-

Schlenk line or glovebox for inert atmosphere (Argon or Nitrogen)

-

Heating mantle or oil bath with temperature controller

-

Standard glassware for work-up and purification

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-iodo-4,5-dimethylthiophene-3-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should appear as a yellow suspension.

-

Heating: Place the flask in a preheated oil bath at 90°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add 20 mL of water. Carefully acidify the aqueous layer with 1M HCl until the pH is ~2-3 to ensure the carboxylic acid product is protonated.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the final product.

Troubleshooting and Optimization

Even robust protocols can encounter issues. The following guide addresses common problems.[9][10]

Table 2: Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).[9] 2. Incomplete degassing of solvents. 3. Decomposed boronic acid (protodeboronation).[10] | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst. 2. Ensure solvents are thoroughly degassed using freeze-pump-thaw cycles or by sparging with argon for 30+ minutes. 3. Use a fresh sample of boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[10] |

| Formation of Side Products | 1. Homocoupling: Boronic acid coupling with itself.[1] 2. Dehalogenation: The iodo group is replaced by hydrogen.[1] | 1. Caused by oxygen; improve degassing. Ensure a strict inert atmosphere is maintained throughout the reaction. 2. This can occur if the reaction is overheated or run for too long. Lower the temperature or monitor more closely to stop the reaction upon completion. |

| Poor Product Recovery | The carboxylic acid product may be partially deprotonated and remain in the aqueous layer during work-up. | Ensure the aqueous layer is thoroughly acidified (pH 2-3) before extraction. Perform multiple extractions with a suitable organic solvent like ethyl acetate. |

For particularly challenging substrates (e.g., sterically hindered boronic acids), screening alternative conditions may be necessary. Consider using a stronger base like Cs₂CO₃ or a different catalyst/ligand system such as Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos).[14]

Conclusion

The Suzuki-Miyaura coupling of 2-iodo-4,5-dimethylthiophene-3-carboxylic acid is a highly effective method for synthesizing complex, functionalized thiophene derivatives. Success hinges on a rational choice of reagents tailored to the substrate's unique characteristics. By employing a mild inorganic base to protect the carboxylic acid functionality, ensuring a rigorously oxygen-free environment to preserve the catalyst's activity, and using high-quality reagents, researchers can reliably access a diverse range of valuable compounds for applications in drug discovery and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

-

ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

PMC. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

-

ResearchGate. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]

-

Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]

-

RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

-

PMC. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. [Link]

-

ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

-

PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

RSC Publishing. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]

-

ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

Application Notes & Protocols: Esterification Strategies for 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

Introduction: The Strategic Importance of Esterifying 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The thiophene core is a well-established pharmacophore, and the specific substitution pattern—an iodo group at the 2-position, a carboxylic acid at the 3-position, and methyl groups at the 4- and 5-positions—offers multiple vectors for chemical modification. The iodine atom is particularly useful as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), allowing for the introduction of diverse molecular fragments.

The conversion of the carboxylic acid moiety into an ester, or "esterification," is a critical derivatization step. Ester derivatives often exhibit improved metabolic stability, enhanced cell permeability, and modified solubility profiles compared to their parent carboxylic acids, making them essential for drug development and prodrug strategies. However, the esterification of this specific substrate presents unique challenges:

-

Steric Hindrance: The carboxylic acid at the 3-position is flanked by a large iodine atom at the 2-position and a methyl group at the 4-position, creating significant steric congestion around the reactive center.

-

Substrate Sensitivity: The C-I bond can be sensitive to harsh reaction conditions, such as high temperatures or strongly acidic environments, potentially leading to de-iodination or other side reactions.

This guide provides detailed protocols for two robust esterification methods—the classic Fischer-Speier Esterification and the milder Steglich Esterification—offering researchers a choice between a cost-effective, traditional approach and a highly efficient, substrate-friendly alternative. The rationale behind each protocol is explained to empower scientists to make informed decisions tailored to their specific research objectives.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It operates under equilibrium control, meaning the reaction's progress is dictated by the relative concentrations of reactants and products.[3][4]

Mechanistic Rationale: The mechanism involves several reversible steps.[3][5]

-

Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a very good leaving group, and the tetrahedral intermediate collapses.

-

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

To drive the reaction to completion, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (which also serves as the solvent) or by actively removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[4][5]

Detailed Protocol: Fischer-Speier Methylation

This protocol details the synthesis of Methyl 2-iodo-4,5-dimethylthiophene-3-carboxylate.

Materials and Reagents:

-

2-Iodo-4,5-dimethylthiophene-3-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-50 eq, serves as solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid (e.g., 2.96 g, 10 mmol).

-

Add a large excess of anhydrous methanol (e.g., 80 mL, ~2 mol). Stir the mixture to dissolve the starting material as much as possible.

-

Carefully and slowly, add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) to the stirring solution. The addition is exothermic.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up: a. Carefully neutralize the excess acid by slowly adding the reaction mixture to a beaker of ice-cold saturated sodium bicarbonate solution. Caution: CO₂ evolution (effervescence) will occur. b. Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure methyl ester.[6]

Visualization: Fischer-Speier Workflow

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification